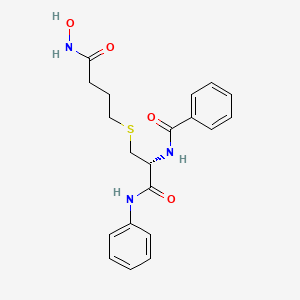
Captopril (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captopril (hydrochloride) is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Captopril is primarily used for the management of essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Captopril can be synthesized through various methods. One common method involves the reaction of L-proline with 2-methyl-3-mercaptopropionyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield captopril .
Industrial Production Methods
Industrial production of captopril typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Captopril undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Captopril can be oxidized to form disulfide dimers using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of captopril can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the thiol group, forming various derivatives.
Major Products
Oxidation: Disulfide dimers.
Reduction: Reduced captopril.
Substitution: Various captopril derivatives, such as captopril-glycine methyl ester and captopril-L-alanine methyl ester.
Aplicaciones Científicas De Investigación
Captopril has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of fast-dissolving oral films and other drug delivery systems
Mecanismo De Acción
Captopril exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. Additionally, captopril increases plasma renin activity and reduces aldosterone secretion, further contributing to its antihypertensive effects .
Comparación Con Compuestos Similares
Captopril is compared with other ACE inhibitors such as enalapril and lisinopril. While all these compounds inhibit ACE, captopril is unique due to its thiol group, which contributes to its high potency and rapid onset of action. this thiol group is also associated with certain adverse effects, such as skin rashes and taste disturbances .
Similar Compounds
- Enalapril
- Lisinopril
- Ramipril
- Benazepril
Captopril’s uniqueness lies in its rapid onset of action and the presence of the thiol group, which differentiates it from other ACE inhibitors .
Propiedades
Número CAS |
198342-23-3 |
|---|---|
Fórmula molecular |
C9H16ClNO3S |
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1 |
Clave InChI |
FECNGFPXMFYVNI-HHQFNNIRSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.Cl |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)






![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)

![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
